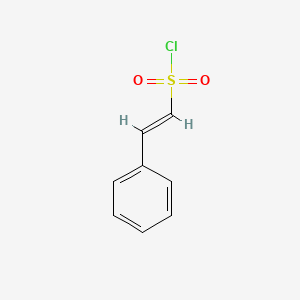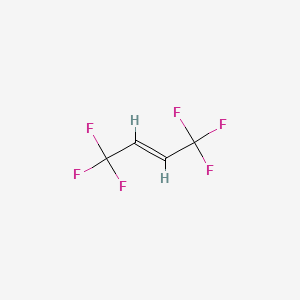
2,2,2-Trifluoroéthyle
Vue d'ensemble
Description
1,1,1,4,4,4-Hexafluoro-2-butene is an organic compound with the chemical formula CF₃CH₂OH. It is a colorless, water-miscible liquid with a smell reminiscent of ethanol. Due to the presence of the trifluoromethyl group, it exhibits a stronger acidic character compared to ethanol .
Applications De Recherche Scientifique
1,1,1,4,4,4-Hexafluoro-2-butene has a wide range of applications in scientific research:
Chemistry: It is used as a specialized solvent in organic chemistry and as a reagent in various chemical reactions.
Biology: It has been used to study protein folding due to its ability to act as a non-aqueous co-solvent.
Medicine: It is used in the synthesis of fluorinated amino acids and other pharmaceutical compounds.
Industry: It is employed in the production of fluorinated polymers and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary targets of 2,2,2-Trifluoroethyl are proteins such as Alcohol dehydrogenase 1C and GTPase HRas in humans, and Alcohol dehydrogenase in Geobacillus stearothermophilus . These proteins play crucial roles in various biological processes, including metabolism and signal transduction .
Mode of Action
2,2,2-Trifluoroethyl interacts with its targets, primarily through hydrogen bonding . This interaction can lead to changes in the conformation and function of the target proteins . For example, 2,2,2-Trifluoroethyl is known to induce a helical structure in proteins .
Biochemical Pathways
2,2,2-Trifluoroethyl affects the protein folding–unfolding phenomenon, a critical biochemical pathway . This pathway is essential for the proper functioning of proteins, and its disruption can lead to various diseases . The downstream effects of this disruption can include changes in cellular processes and potentially cell death .
Pharmacokinetics
It’s known that 2,2,2-trifluoroethyl is a small molecule, which typically allows for good bioavailability .
Result of Action
The molecular and cellular effects of 2,2,2-Trifluoroethyl’s action primarily involve changes in protein structure and function . These changes can affect various cellular processes, potentially leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,2-Trifluoroethyl. For instance, the presence of other substances, such as other alcohols, can affect the unfolding process of proteins . Furthermore, the compound’s action may be influenced by temperature and pH . It’s also important to note that 2,2,2-Trifluoroethyl should be handled and stored properly to maintain its stability and effectiveness .
Analyse Biochimique
Biochemical Properties
2,2,2-Trifluoroethanol plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it competitively inhibits alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . Additionally, 2,2,2-Trifluoroethanol forms complexes with Lewis bases such as tetrahydrofuran or pyridine through hydrogen bonding, yielding 1:1 adducts . These interactions highlight the compound’s ability to influence biochemical pathways and reactions.
Cellular Effects
2,2,2-Trifluoroethanol affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, 2,2,2-Trifluoroethanol has been used to study the conformational states of proteins and the folding and refolding processes of proteins . This indicates its potential to alter protein structure and function, thereby affecting cellular activities.
Molecular Mechanism
The molecular mechanism of 2,2,2-Trifluoroethanol involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 2,2,2-Trifluoroethanol competitively inhibits alcohol dehydrogenase, affecting the enzyme’s activity . Additionally, its ability to form hydrogen bonds with Lewis bases suggests a mechanism involving hydrogen bonding interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,2-Trifluoroethanol change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies. 2,2,2-Trifluoroethanol is known to be stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure and experimental conditions .
Dosage Effects in Animal Models
The effects of 2,2,2-Trifluoroethanol vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, while at higher doses, toxic or adverse effects may be observed. For example, high doses of 2,2,2-Trifluoroethanol can lead to toxicity and adverse effects on cellular function . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
2,2,2-Trifluoroethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with alcohol dehydrogenase affects the metabolism of alcohols . Additionally, 2,2,2-Trifluoroethanol’s ability to form complexes with Lewis bases suggests its involvement in metabolic pathways that require hydrogen bonding interactions .
Transport and Distribution
Within cells and tissues, 2,2,2-Trifluoroethanol is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation within specific cellular compartments. The compound’s water-miscibility facilitates its distribution in aqueous environments, influencing its transport and distribution within biological systems .
Subcellular Localization
The subcellular localization of 2,2,2-Trifluoroethanol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its ability to form hydrogen bonds with Lewis bases suggests that it may be localized in regions where such interactions are prevalent . Understanding its subcellular localization is essential for elucidating its activity and function within cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1,4,4,4-Hexafluoro-2-butene can be synthesized through various methods. One common method involves the hydrogenation or hydride reduction of derivatives of trifluoroacetic acid, such as esters or acyl chloride . Another method includes the hydrogenolysis of compounds with the generic formula CF₃−CHOH−OR (where R is hydrogen or an alkyl group containing from one to eight carbon atoms) in the presence of a palladium-containing catalyst deposited on activated charcoal .
Industrial Production Methods: Industrial production of 1,1,1,4,4,4-Hexafluoro-2-butene often involves the use of trifluoroethanol as a starting material. The process typically includes hydrogenation or hydride reduction under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,4,4,4-Hexafluoro-2-butene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Trifluoroacetic acid.
Substitution: Various trifluoroethoxy derivatives.
Comparaison Avec Des Composés Similaires
1,1,1,4,4,4-Hexafluoro-2-butene can be compared with other similar compounds, such as:
2,2,2-Trifluoroethanol: Both compounds have similar chemical structures and properties, but 1,1,1,4,4,4-Hexafluoro-2-butene has a stronger acidic character.
Trifluoroethyl formate: This compound is used as a formylating reagent for alcohols and amines.
Trifluoroethyl trifluoromethanesulfonate: It is a powerful trifluoroethylating agent used in the synthesis of fluorinated amino acids.
Uniqueness: 1,1,1,4,4,4-Hexafluoro-2-butene is unique due to its strong acidic character and its versatility as a reagent in various chemical reactions. Its ability to act as a co-solvent in protein folding studies also sets it apart from other similar compounds .
Propriétés
IUPAC Name |
(E)-1,1,1,4,4,4-hexafluorobut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6/c5-3(6,7)1-2-4(8,9)10/h1-2H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOLSXYRJFEOTA-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(F)(F)F)\C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66711-86-2 | |
| Record name | (2E)-1,1,1,4,4,4-Hexafluoro-2-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066711862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene, 1,1,1,4,4,4-hexafluoro-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2E)-1,1,1,4,4,4-hexafluoro-2-butene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KQ73F2UQP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some efficient methods for introducing the 2,2,2-trifluoroethyl group into organic molecules?
A1: Several methods have been reported for 2,2,2-trifluoroethylation:
- Reactions with 2,2,2-trifluoroethyl chloride (HCFC-133a): This method offers a direct route to trifluoroethyl ethers by reacting HCFC-133a with alcohols or phenols in the presence of an aqueous base at high temperatures (240-280°C). []
- Palladium-catalyzed reactions: Aryl(2,2,2-trifluoroethyl)iodonium triflates act as efficient trifluoroethylating agents in palladium-catalyzed reactions with arylboronic acids. This approach allows for the synthesis of trifluoroethyl arenes under mild conditions. []
- Copper-catalyzed reactions: Copper catalysts facilitate the synthesis of 2,2,2-trifluoroethyl selenoethers from elemental selenium, 1,1,1-trifluoro-2-iodoethane, and aryl or alkyl halides. []
- Michaelis–Arbuzov reaction: 2,2,2-Trifluoroethyl diphenylphosphine oxide, a valuable reagent for preparing 3,3,3-trifluoroprop-1-enyl compounds, can be synthesized via the Michaelis–Arbuzov reaction using ethyl diphenylphosphinite and 2,2,2-trifluoroethyl iodide. []
Q2: How does the presence of the trifluoromethyl group affect the reactivity of 2,2,2-trifluoroethyl compounds?
A2: The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the reactivity of 2,2,2-trifluoroethyl compounds. For instance, bis(2,2,2-trifluoroethyl) malonates demonstrate enhanced reactivity as carbon nucleophiles in Mitsunobu reactions compared to their non-fluorinated counterparts. This enhanced reactivity is attributed to the decreased pKa of the bis(2,2,2-trifluoroethyl) malonates. [, ] In another example, 2,2,2-trifluoroethyl carbonyls undergo selective C-C bond cleavage when treated with amines, showcasing an unusual reactivity pattern compared to analogous C-F or C-CF3 functionalization reactions. []
Q3: How does the incorporation of 2,2,2-trifluoroethyl methacrylate (TFEMA) influence the properties of polymers?
A3: TFEMA is a valuable monomer for introducing fluorine into polymeric materials. Its incorporation can significantly alter the polymer's properties:
- Surface properties: TFEMA-containing copolymers exhibit lower surface energy due to the migration of fluorine atoms to the surface during film formation. This characteristic is particularly beneficial in applications requiring low surface adhesion or friction. []
- Gas permeability: The presence of C–F bonds in TFEMA-based polymers leads to specific van der Waals interactions with oxygen, making them responsive to oxygen and suitable for applications requiring controlled gas permeability, such as drug delivery systems. []
- Solubility: The introduction of TFEMA can influence polymer solubility in various solvents. For instance, poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) exhibits excellent solubility in n-alkanes, enabling the synthesis of highly transparent diblock copolymer vesicles via RAFT dispersion polymerization. []
Q4: Are there applications of 2,2,2-trifluoroethyl compounds in lithium-ion batteries?
A4: Yes, 2,2,2-trifluoroethyl compounds have shown promise as electrolyte components in lithium-ion batteries:
- Flame retardancy: Tris(2,2,2-trifluoroethyl)phosphate (TTFP) has been investigated as a flame-retardant additive in lithium-ion battery electrolytes, improving the safety profile of these systems. [, ]
- Self-discharge mitigation: Bis(2,2,2-trifluoroethyl) ether (BTFE) has demonstrated the ability to reduce self-discharge in lithium-sulfur batteries, especially at elevated temperatures. This effect is attributed to the formation of a more robust protective film on the anode surface. []
Q5: What is the molecular formula and weight of 2,2,2-trifluoroethyl?
A5: The molecular formula of the 2,2,2-trifluoroethyl group is C2H3F3, and its molecular weight is 98.04 g/mol.
Q6: Which spectroscopic techniques are useful for characterizing 2,2,2-trifluoroethyl compounds?
A6: Several spectroscopic methods are commonly employed:
- NMR spectroscopy: 1H, 13C, 19F, and 31P NMR provide valuable information about the structure and environment of 2,2,2-trifluoroethyl groups in molecules. [, , ]
- IR spectroscopy: Infrared spectroscopy can be used to identify characteristic functional groups, such as C-F bonds, in 2,2,2-trifluoroethyl compounds. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



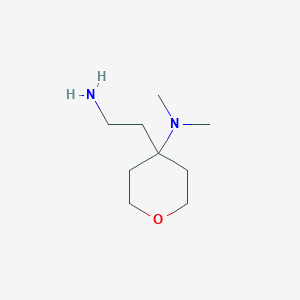
![[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methyl 4-methylbenzenesulfonate](/img/structure/B1366548.png)
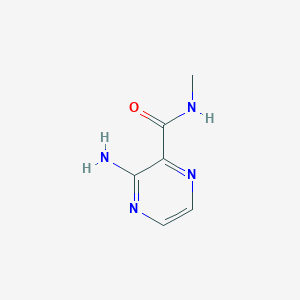
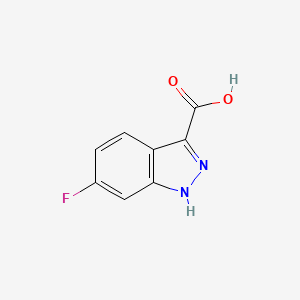
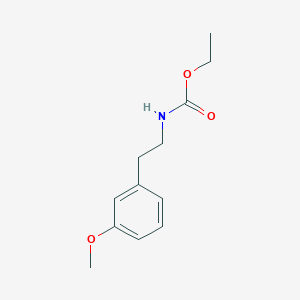
![Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide](/img/structure/B1366556.png)
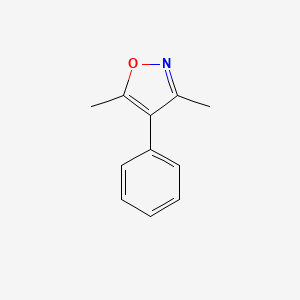
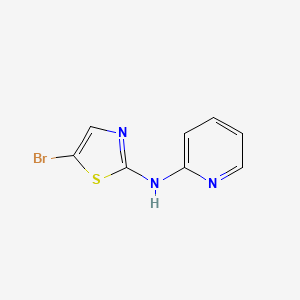
![(E)-4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1366563.png)

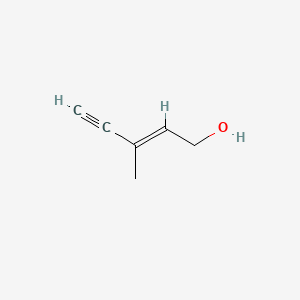
![1-Methyl-2-[(1Z)-2-nitro-1-propenyl]benzene](/img/structure/B1366570.png)
